Trt-eda acoh chemical structure and molecular weight
Trt-eda acoh chemical structure and molecular weight
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Trt-EDA-AcOH
For researchers, scientists, and professionals in the field of drug development, a precise understanding of the molecular characteristics of chemical reagents is paramount. This guide provides a detailed examination of Mono-trityl ethylenediamine acetic acid salt, commonly abbreviated as Trt-EDA-AcOH, a bifunctional building block with significant applications in synthetic chemistry.
Introduction: Decoding the Nomenclature
The name "Trt-EDA-AcOH" itself provides a concise description of the molecule's constituent parts. "Trt" refers to the trityl (triphenylmethyl) group, a bulky protecting group. "EDA" signifies the ethylenediamine linker, a two-carbon chain with two amino groups. Finally, "AcOH" indicates the presence of an acetate counterion, forming a salt with one of the amino groups.
The systematic IUPAC name for this compound is N1-(triphenylmethyl)-1,2-ethanediamine acetate.[1] It is also referred to as N-(2-aminoethyl)tritylamine acetic acid salt.[1] This compound is a white powder and is valued for its stability and ease of handling in various synthetic protocols.[1]
Chemical Structure and Functional Significance
Trt-EDA-AcOH belongs to the class of protected diamines.[1] In these molecules, one of the reactive amino groups is masked by a protecting group, in this case, the trityl group. This strategic protection allows for selective reactions at the unprotected primary amine. The trityl group is notably labile under acidic conditions, meaning it can be easily removed when desired, restoring the second amino functionality.[1]
The bulky nature of the trityl group also imparts steric hindrance, which can influence the molecule's reactivity and direct incoming reagents to the more accessible, unprotected end of the molecule.[1] This combination of a selectively addressable nucleophile and a readily cleavable protecting group makes Trt-EDA-AcOH a versatile tool in the synthesis of more complex molecules.
Structural Representation
The chemical structure of Trt-EDA-AcOH is characterized by the triphenylmethyl group attached to one of the nitrogen atoms of the ethylenediamine backbone, with the other nitrogen atom forming an ionic bond with an acetate ion.
Caption: Chemical structure of N1-(triphenylmethyl)-1,2-ethanediamine acetate (Trt-EDA-AcOH).
Molecular Weight and Formula
The molecular properties of a compound are fundamental to its use in quantitative chemical synthesis. The molecular formula and weight of Trt-EDA-AcOH are key identifiers and are essential for stoichiometric calculations in reaction protocols.
| Property | Value | Source |
| Molecular Formula | C23H26N2O2 | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| CAS Number | 1170595-42-2 | [1] |
The molecular weight is calculated based on the sum of the atomic weights of all atoms in the molecular formula (23 carbons, 26 hydrogens, 2 nitrogens, and 2 oxygens).
Experimental Protocols: Synthesis Overview
The synthesis of Trt-EDA-AcOH is a multi-step process that leverages the principles of amine protection.
Workflow for the Synthesis of Trt-EDA-AcOH
Caption: A simplified workflow for the synthesis of Trt-EDA-AcOH.
Step-by-Step Methodology:
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Protection of Ethylenediamine: The synthesis typically begins with the mono-protection of ethylenediamine. This is a critical step to ensure that only one of the amino groups is functionalized in subsequent reactions.
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Formation of the Trityl-Protected Intermediate: The protected ethylenediamine is then reacted with trityl chloride (Trt-Cl) to yield N1-Trityl-ethylenediamine.
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Salt Formation: The resulting intermediate is treated with acetic acid. This step serves two purposes: it protonates the free amino group to form the more stable and easily handleable acetate salt, and it facilitates purification.[1]
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Purification: The crude product is often purified by methods such as lyophilization to obtain a crystalline solid.[1]
Conclusion
Trt-EDA-AcOH is a valuable reagent in organic synthesis, particularly in the construction of complex molecules where selective functionalization of a diamine is required. Its well-defined chemical structure, characterized by the bulky, acid-labile trityl protecting group and the ethylenediamine spacer, provides chemists with a reliable building block. The precise molecular weight of 362.46 g/mol allows for accurate stoichiometric control in chemical reactions, which is essential for achieving high yields and purity in drug discovery and development processes.
References
- Benchchem. (n.d.). Trt-eda acoh | 1170595-42-2.
